5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride
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Overview
Description
5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C7H10FN3O3S and a molecular weight of 235.23 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride typically involves the reaction of 5-acetamido-1,3-dimethylpyrazole with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding sulfonic acids.
Common Reagents and Conditions
Bases: Common bases used in reactions involving this compound include sodium hydroxide and potassium carbonate.
Solvents: Typical solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while hydrolysis results in the formation of sulfonic acids .
Scientific Research Applications
5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyrazole derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins and enzymes, leading to the modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl chloride
- 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl bromide
- 5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl iodide
Uniqueness
5-Acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and chemical properties compared to its chloride, bromide, and iodide counterparts. This uniqueness makes it valuable for specific applications in organic synthesis and biochemical research .
Properties
IUPAC Name |
5-acetamido-1,3-dimethylpyrazole-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O3S/c1-4-6(15(8,13)14)7(9-5(2)12)11(3)10-4/h1-3H3,(H,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJWKZDVCFZHSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)F)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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